molecular formula C9H17NO B13206504 1-(Piperidin-4-yl)butan-2-one

1-(Piperidin-4-yl)butan-2-one

Cat. No.: B13206504
M. Wt: 155.24 g/mol
InChI Key: PPTKPOCMVNXFRW-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)butan-2-one is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)butan-2-one typically involves the reaction of piperidine with butanone under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation, which facilitates the reduction of pyridine derivatives to piperidine derivatives . Another approach includes the use of ruthenium or nickel-based nanocatalysts for hydrogenation .

Industrial Production Methods: Industrial production of piperidine derivatives often employs multicomponent reactions and cyclization techniques to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium, rhodium, ruthenium, nickel-based catalysts.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

1-(Piperidin-4-yl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and inflammation.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate neurotransmitter receptors and ion channels, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits antiproliferative effects on cancer cells.

    Matrine: Known for its antiviral and anticancer activities.

    Berberine: Used for its antimicrobial and antidiabetic effects.

Uniqueness: 1-(Piperidin-4-yl)butan-2-one stands out due to its unique combination of a piperidine ring and a butanone moiety, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-piperidin-4-ylbutan-2-one

InChI

InChI=1S/C9H17NO/c1-2-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3

InChI Key

PPTKPOCMVNXFRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1CCNCC1

Origin of Product

United States

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